9,9'-Diethyl-9H,9'H-3,3'-bicarbazole

Vue d'ensemble

Description

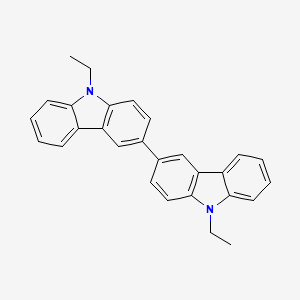

9,9’-Diethyl-9H,9’H-3,3’-bicarbazole is an organic compound with the molecular formula C28H24N2. It is a derivative of carbazole, featuring two carbazole units linked at the 3-position and substituted with ethyl groups at the 9-position. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole typically involves the following steps:

Starting Materials: The synthesis begins with carbazole as the primary starting material.

Alkylation: Carbazole undergoes alkylation at the 9-position using ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Types of Reactions:

Oxidation: 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of carbazole-3,6-dione derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

DEBC is primarily utilized as a hole transport material in OLEDs. It exhibits excellent charge transport properties and stability, which are critical for the efficiency and longevity of OLED devices.

Performance Metrics :

- Current Efficiency : Devices incorporating DEBC have demonstrated high current efficiency values, often exceeding 40 cd/A.

- Power Efficiency : Power efficiency metrics have shown values around 40 lm/W, indicating effective light emission with minimal energy loss.

| Parameter | Value |

|---|---|

| Current Efficiency | >40 cd/A |

| Power Efficiency | >40 lm/W |

| Stability | High |

Organic Photovoltaics (OPVs)

In OPVs, DEBC serves as a donor material due to its favorable energy levels and light absorption properties. Its ability to form exciplexes enhances the charge separation process essential for efficient energy conversion.

Case Study Example :

A study by Kim Jungwoon et al. demonstrated that devices using DEBC as a donor exhibited improved power conversion efficiencies compared to those using traditional materials. The incorporation of DEBC allowed for better light absorption and charge mobility.

Biochemical Properties

DEBC's biochemical properties make it suitable for applications beyond electronics:

Sensors

Due to its electron-donating capabilities, DEBC has been explored in the development of chemical sensors. Its interaction with various analytes can lead to measurable changes in electrical conductivity or luminescence.

Research Insights and Developments

Recent research has focused on modifying DEBC derivatives to enhance their performance in electronic applications:

- Structural Modifications : Variations such as substituting different alkyl groups have been shown to influence the optical and electronic properties of DEBC derivatives significantly.

- Polymerization Studies : Research has indicated that polymerized forms of DEBC exhibit superior stability and conductivity, making them ideal candidates for next-generation OLEDs.

Mécanisme D'action

The mechanism by which 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport and light emission. In OLEDs, it functions as a host material, facilitating the transfer of electrons and holes to the emissive layer, where recombination occurs to produce light. The ethyl groups at the 9-position enhance solubility and processability, making it suitable for various optoelectronic applications .

Comparaison Avec Des Composés Similaires

9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: Another derivative of carbazole, used in OLEDs and photovoltaic cells.

9,9’-Dimethyl-9H,9’H-3,3’-bicarbazole: Similar structure but with methyl groups instead of ethyl, affecting its solubility and electronic properties.

Uniqueness: 9,9’-Diethyl-9H,9’H-3,3’-bicarbazole is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. The ethyl groups enhance its processability without significantly altering its electronic characteristics, making it a versatile material for various applications .

Activité Biologique

9,9'-Diethyl-9H,9'H-3,3'-bicarbazole is a derivative of bicarbazole known for its potential biological activities, particularly in the fields of cancer research and material science. This compound exhibits unique properties due to its structural configuration, which influences its interactions with various biological systems.

Chemical Structure and Properties

The chemical structure of this compound is characterized by two ethyl groups attached to the nitrogen atoms of the bicarbazole framework. Its molecular formula is , and it possesses a molecular weight of 306.41 g/mol. The compound is often synthesized through oxidative coupling reactions involving carbazole derivatives.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.41 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

- Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .

- Case Study 2 : Another investigation focused on lung cancer cells (A549) demonstrated that the compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell survival and apoptosis. Specifically:

- Activation of Caspases : The compound has been shown to activate caspases, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis .

Material Science Applications

In addition to its biological activities, this compound is utilized in the development of organic light-emitting diodes (OLEDs). Its photophysical properties make it suitable for use as an emitter material in OLED devices:

Propriétés

IUPAC Name |

9-ethyl-3-(9-ethylcarbazol-3-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2/c1-3-29-25-11-7-5-9-21(25)23-17-19(13-15-27(23)29)20-14-16-28-24(18-20)22-10-6-8-12-26(22)30(28)4-2/h5-18H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYBJLCZRQQVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C6=CC=CC=C61 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20466-00-6 | |

| Record name | 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.